molecular formula C12H9N3O4 B017717 4,4'-Dinitro-2-biphenylamine CAS No. 51787-75-8

4,4'-Dinitro-2-biphenylamine

Cat. No. B017717
CAS RN: 51787-75-8
M. Wt: 259.22 g/mol
InChI Key: FRZPYFUNNLIMEC-UHFFFAOYSA-N
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Description

4,4'-Dinitro-2-biphenylamine is a chemical compound with potential applications in various fields due to its unique molecular structure and properties. It has been the subject of numerous studies focused on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of 4,4'-Dinitro-2-biphenylamine involves several key steps, including the amination reaction and subsequent reduction of the dinitro intermediate. This process has been utilized to create novel poly(amine-imide)s and polyamides with pendent triphenylamine units, indicating the compound's versatility in polymer chemistry (Cheng et al., 2005); (Liou & Chang, 2008).

Molecular Structure Analysis

Studies on the molecular structure of 4,4'-Dinitro-2-biphenylamine and related compounds reveal polymorphism governed by conformational flexibility. This flexibility impacts the compound's physical characteristics and its interactions with other molecules (Fedyanin & Samigullina, 2023).

Chemical Reactions and Properties

The chemical reactions involving 4,4'-Dinitro-2-biphenylamine are diverse, including its use in the synthesis of 3,5-dinitro-1,4-dihydropyridines through self-condensation reactions. These reactions showcase the compound's reactivity and potential as a precursor for more complex molecules (Nakaike et al., 2014).

Physical Properties Analysis

The physical properties of materials derived from 4,4'-Dinitro-2-biphenylamine, such as aromatic polyamides, include high thermal stability, good solubility in organic solvents, and the ability to form tough and flexible polymer films. These properties make the compound an attractive candidate for the development of high-performance materials (Liou & Lin, 2009).

Chemical Properties Analysis

The chemical properties of 4,4'-Dinitro-2-biphenylamine and its derivatives have been explored in various studies, including the investigation of their electrochromic and electrochemical behaviors. These studies contribute to our understanding of how the compound and its derivatives can be utilized in electronic and optical applications (Liou & Chang, 2008).

Scientific Research Applications

  • Scientific Field: Mutagenesis Research
    • Application Summary : 4,4’-Dinitro-2-biphenylamine is a nitrated aromatic amine that is a direct mutagen . It’s used in research to study its mutagenic effects.
    • Methods of Application : In experimental procedures, this compound has been used to cause base-pair reversion in the histidine locus of Salmonella typhimurium TA100 .
    • Results or Outcomes : The results of these experiments have shown that 4,4’-Dinitro-2-biphenylamine can cause genetic mutations, providing valuable insights into the mechanisms of mutagenesis .
  • Scientific Field: Organic Synthesis

    • Application Summary : 4,4’-Dinitro-2-biphenylamine is a compound useful in organic synthesis .
    • Methods of Application : The specific methods of application in organic synthesis can vary widely depending on the particular reaction or process being studied. Typically, this involves combining 4,4’-Dinitro-2-biphenylamine with other reagents under controlled conditions to produce a desired product .
    • Results or Outcomes : The outcomes of these experiments can also vary widely, but the goal is typically to develop new methods for synthesizing complex organic molecules .
  • Scientific Field: Dye and Metabolite Studies

    • Application Summary : 4,4’-Dinitro-2-biphenylamine can be used in the study of dyes and metabolites .
    • Methods of Application : This typically involves using 4,4’-Dinitro-2-biphenylamine as a starting material or intermediate in the synthesis of various dyes and metabolites .
    • Results or Outcomes : The results of these studies can provide valuable insights into the properties and behaviors of these dyes and metabolites .
  • Scientific Field: Hematology and Histology

    • Application Summary : 4,4’-Dinitro-2-biphenylamine is used in the manufacturing of diagnostic assays in hematology and histology .
    • Methods of Application : The specific methods of application can vary widely depending on the particular assay or process being studied. Typically, this involves using 4,4’-Dinitro-2-biphenylamine as a reagent or indicator in various diagnostic assays .
    • Results or Outcomes : The outcomes of these experiments can provide valuable insights into the properties and behaviors of various biological samples .
  • Scientific Field: Crystallography

    • Application Summary : 4,4’-Dinitro-2-biphenylamine has been used in crystallography studies .
    • Methods of Application : This typically involves growing crystals of 4,4’-Dinitro-2-biphenylamine and studying their structure using techniques such as X-ray diffraction .
    • Results or Outcomes : The results of these studies can provide valuable insights into the molecular structure and properties of 4,4’-Dinitro-2-biphenylamine .

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

5-nitro-2-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c13-12-7-10(15(18)19)5-6-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZPYFUNNLIMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6036839
Record name 4,4'-Dinitro-2-biphenylamine
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Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dinitro-2-biphenylamine

CAS RN

51787-75-8
Record name 4,4′-Dinitro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
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Record name 4,4'-Dinitro-2-biphenylamine
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Record name 51787-75-8
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Record name 4,4'-Dinitro-2-biphenylamine
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Record name 4,4'-dinitrobiphenyl-2-ylamine
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Record name 4,4'-Dinitro-[1,1'-biphenyl]-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
JF Morin, M Leclerc - Macromolecules, 2001 - ACS Publications
Introduction. Conjugated polymers are now considered as a very important class of electroactive and photoactive materials by both academic and industrial laboratories. 1 This …
Number of citations: 318 pubs.acs.org
KT Chung, SC Chen, TY Wong, YS Li… - Toxicological …, 2000 - academic.oup.com
The Ames Salmonella/microsome assay was employed to test the mutagenicity of benzidine and its analogs using strains TA98 and TA100 in the presence and absence of Aroclor 1254…
Number of citations: 76 academic.oup.com
SC Chen, KT Chung - Food and Chemical Toxicology, 2000 - Elsevier
Tannic acid and its hydrolysed products such as ellagic acid, gallic acid and propyl gallate were tested for mutagenicities using Ames Salmonella tester strains TA98 and TA100. Also, …
Number of citations: 211 www.sciencedirect.com
S Chen, TY Wong, KT Chung - Mutation Research/Genetic Toxicology and …, 1997 - Elsevier
Among p-phenylenediamine, benzidine and the analogues we previously tested, only the nitro-group containing 2-nitro-p-phenylenediamine, 3-nitro-o-phenylenediamine, 4-nitro-o-…
Number of citations: 11 www.sciencedirect.com
KT Chung, SC Chen, TY Wong… - … and Chemistry: An …, 1998 - Wiley Online Library
Benzidine and benzidinea aloguesare mutagenic and carcinogenic metabolites ofazodyes that are widely found in the environment. The toxicities of benzidine and nine of its analogues …
Number of citations: 35 setac.onlinelibrary.wiley.com
NA Dezutter, TJ de Groot, RH Busson… - Journal of Labelled …, 1999 - Wiley Online Library
Chrysamine G is known to bind in vitro to the β‐amyloid protein (Aβ 10–43) and to homogenates of several regions of brain of Alzheimer's patients. The purpose of this study was to …
KT Chung, TJ Hughes, LD Claxton - Mutation Research/Genetic Toxicology …, 2000 - Elsevier
Four nitrated aromatic amines (2-nitro-p-phenylenediamine [2NPD], 3-nitro-o-phenylenediamine [3NPD], 4-nitro-o-phenylenediamine [4NPD] and 4,4′-dinitro-2-biphenylamine [DNBA]…
Number of citations: 21 www.sciencedirect.com
PS Makena, KT Chung - Environmental and molecular …, 2007 - Wiley Online Library
4‐Aminobyphenyl (4‐Ab), benzidine (Bz), and Bz congeners were evaluated for their ability to induce genotoxicity through an oxidative mechanism. The mutagenicity of these …
Number of citations: 45 onlinelibrary.wiley.com
KT Chung, TJ Hughes, LD Claxton - 1999 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. RRM MUTAGENIC SPECIFICITY OF FOUR NITRO GROUP-CONTAINING AROMATIC AMINES IN $ SALMONELLA $ TYPHIMURIUM XENOMETRIX …
Number of citations: 0 hero.epa.gov
G Patlewicz, R Rodford… - … Toxicology and Chemistry …, 2003 - Wiley Online Library
Quantitative structure‐activity relationships (QSARs) for predicting mutagenicity and carcinogenicity were reviewed. The QSARs for predicting mutagenicity and carcinogenicity have …
Number of citations: 64 setac.onlinelibrary.wiley.com

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